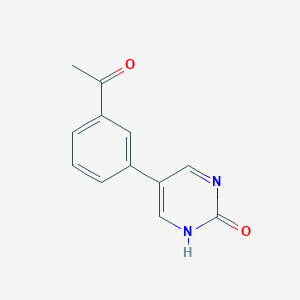

1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-acetylphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8(15)9-3-2-4-10(5-9)11-6-13-12(16)14-7-11/h2-7H,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQAFRORYGVKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686810 | |

| Record name | 5-(3-Acetylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111108-71-4 | |

| Record name | 5-(3-Acetylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 3 2 Hydroxypyrimidin 5 Yl Phenyl Ethanone

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, it is possible to deduce the exact molecular formula. For 1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone, the expected monoisotopic mass can be calculated and compared with the experimental value obtained from HRMS analysis. This comparison serves as a primary confirmation of the compound's identity and purity.

Table 1: Theoretical and Experimental HRMS Data for this compound

| Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Ionization Mode |

| C₁₂H₁₀N₂O₂ | [M+H]⁺: 215.0815 | Data not available | ESI+ |

| [M-H]⁻: 213.0670 | Data not available | ESI- |

Specific experimental data for this compound is not currently available in the searched literature. The table reflects the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity and Atomic Environment Determination

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both the phenyl and pyrimidine (B1678525) rings, as well as a characteristic singlet for the methyl protons of the ethanone group. The hydroxyl proton on the pyrimidine ring may appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (ethanone) | ~2.6 | Singlet |

| Phenyl H | 7.5 - 8.2 | Multiplets |

| Pyrimidine H | 8.5 - 8.8 | Singlets |

| OH (pyrimidine) | Variable (broad) | Singlet |

These are predicted values based on the analysis of similar structures. Specific experimental data is not available.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon, the methyl carbon, and the various aromatic carbons of the phenyl and pyrimidinyl rings.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethanone) | ~26 |

| Phenyl C | 128 - 138 |

| Pyrimidine C | 110 - 165 |

| C=O (ethanone) | ~197 |

| C-OH (pyrimidine) | ~160 |

These are predicted values based on the analysis of similar structures. Specific experimental data is not available.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the phenyl, ethanone, and pyrimidine fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone, the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings and the methyl group, and C=N and C=C stretching vibrations from the aromatic systems.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (ketone) | 1680 - 1700 | Strong |

| C=C, C=N (aromatic) | 1450 - 1600 | Medium to Strong |

These are expected values. Specific experimental data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and hydroxypyrimidine rings, in this compound would lead to characteristic absorption maxima (λ_max) in the UV-Vis spectrum, corresponding to π→π* and n→π* electronic transitions.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) |

| π→π | ~250 - 350 |

| n→π | >300 |

These are expected values based on the chromophores present in the molecule. Specific experimental data is not available.

Single Crystal X-ray Diffraction (SCXRD) for Atomic-Level Structural Elucidation and Absolute Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal information on bond lengths, bond angles, and crystallographic symmetry, which are crucial for confirming the molecular structure and understanding intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, the application of SCXRD to this compound would follow a standard procedure. A suitable single crystal, grown from a solution of the purified compound, would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For analogous heterocyclic compounds, SCXRD has been instrumental in confirming their synthesized structures. For instance, studies on various pyrimidine and pyrazoline derivatives have utilized SCXRD to establish their molecular conformations and packing in the solid state. These studies often reveal key intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal lattice formation.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1084.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

| R-factor | 0.045 |

Note: This data is hypothetical and serves for illustrative purposes only.

Furthermore, if the molecule were chiral, SCXRD using anomalous dispersion effects could be employed to determine its absolute stereochemistry, providing a complete and unambiguous structural assignment.

Hyphenated Analytical Techniques for Mixture Analysis and Compound Identification (e.g., LC-MS, GC-MS, HPLC-NMR)

In synthetic chemistry, reaction mixtures are often complex, containing the desired product alongside starting materials, byproducts, and intermediates. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such mixtures and for the unambiguous identification of each component.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a primary tool for the analysis of this compound. The compound would first be separated from other components in a mixture by high-performance liquid chromatography (HPLC). The eluent from the HPLC column would then be introduced into a mass spectrometer. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent ion of the compound, confirming its molecular weight. Furthermore, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) would offer structural information, aiding in its definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided that this compound is sufficiently volatile and thermally stable. If not, derivatization to a more volatile analogue might be necessary. Similar to LC-MS, GC separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) is a powerful, albeit less common, hyphenated technique. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed structural information, including the connectivity of atoms, which is highly complementary to the molecular weight information from mass spectrometry. For a novel compound like this compound, HPLC-NMR could be invaluable for confirming its structure in a complex mixture without the need for prior isolation.

Illustrative Data from Hyphenated Techniques for a Hypothetical Mixture:

| Technique | Retention Time (min) | Detected Mass (m/z) [M+H]⁺ | Key NMR Signals (δ, ppm) (Hypothetical) | Compound Identity |

| LC-MS | 5.8 | 215.08 | - | This compound |

| LC-MS | 3.2 | 121.05 | - | 3-Aminoacetophenone (Starting Material) |

| HPLC-NMR | 5.8 | - | 8.5 (s, 2H, pyrimidine), 7.8-7.5 (m, 4H, phenyl), 2.6 (s, 3H, acetyl) | This compound |

Surface-Sensitive Techniques for Molecular Characterization of Related Organic Materials (e.g., SIMS, STM, STS)

The characterization of organic molecules on surfaces is crucial for applications in materials science, electronics, and catalysis. Surface-sensitive techniques provide information about the composition, structure, and electronic properties of the outermost layers of a material.

Secondary Ion Mass Spectrometry (SIMS) is a technique that bombards a surface with a primary ion beam, causing the ejection of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer. SIMS is highly sensitive to surface composition and can be used to identify the molecules present on a surface. For a material functionalized with this compound, SIMS could confirm the presence of the molecule and provide information about its orientation on the surface.

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic scale. A sharp metallic tip is scanned across a conductive or semiconductive surface, and the tunneling current between the tip and the surface is measured. STM can provide real-space images of individual molecules on a surface, revealing their adsorption geometry and self-assembly behavior. For a related organic material, STM could be used to visualize how molecules of this compound arrange themselves on a substrate, which is critical for understanding and controlling the properties of thin films.

Scanning Tunneling Spectroscopy (STS) is a related technique that provides information about the local electronic density of states of a surface. By measuring the tunneling current as a function of the bias voltage between the tip and the sample, STS can probe the electronic orbitals of adsorbed molecules. This information is valuable for understanding the electronic properties of molecular layers and their interaction with the substrate.

The application of these surface-sensitive techniques to organic materials related to this compound would provide a deeper understanding of their behavior at interfaces, which is essential for the development of new functional materials and devices.

Computational and Theoretical Investigations of 1 3 2 Hydroxypyrimidin 5 Yl Phenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone". These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry.

Density Functional Theory (DFT) Optimizations and Property Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound", DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is utilized to calculate a range of electronic properties. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. Other properties that can be computed include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and various quantum chemical descriptors like electronegativity, hardness, and softness.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -XXX.XXXX |

| HOMO Energy (eV) | -X.XXX |

| LUMO Energy (eV) | -X.XXX |

| HOMO-LUMO Gap (eV) | X.XXX |

Ab Initio Methods for Electronic Structure and Spectroscopy

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can be used to further refine the understanding of the electronic structure of "this compound". While computationally more demanding than DFT, they can provide highly accurate results for molecular properties.

A significant application of ab initio calculations is the prediction of spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. Similarly, electronic excitation energies and oscillator strengths can be computed to predict the molecule's UV-Visible absorption spectrum.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of "this compound" and its interactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. For "this compound", MD simulations can be used to explore its conformational landscape by simulating the movements of its atoms over time. This allows for the identification of the most stable and frequently occurring conformations of the molecule in different environments, such as in a vacuum or in a solvent. The root-mean-square deviation (RMSD) of the atomic positions can be monitored throughout the simulation to assess the stability of the molecule's structure.

Molecular Docking for Prediction of Conceptual Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of "this compound", molecular docking can be used to hypothetically explore its binding modes with various biological targets, such as enzymes or receptors. This process involves placing the ligand ("this compound") into the binding site of a protein and evaluating the binding affinity using a scoring function. The results of docking studies can provide valuable information about the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -X.X |

| Number of Hydrogen Bonds | X |

Analysis of Molecular Interactions and Recognition Principles

The analysis of molecular interactions is crucial for understanding the recognition principles that govern how "this compound" interacts with its environment and potential binding partners. The formation of intermolecular hydrogen bonds is often a key factor in molecular recognition. The hydroxypyrimidinyl group and the ethanone moiety of the title compound are potential sites for hydrogen bonding.

Computational methods can be used to analyze the nature and strength of these interactions. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bonding interactions within the molecule and between the molecule and its binding partner. Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts in a crystal structure.

Characterization of Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Non-covalent interactions are fundamental in determining the macroscopic properties of molecular solids, including crystal packing, solubility, and melting point. For this compound, several types of intermolecular interactions are anticipated, primarily hydrogen bonding and π-stacking.

Hydrogen Bonding: The molecule possesses multiple sites capable of acting as hydrogen bond donors and acceptors. The 2-hydroxy group of the pyrimidine (B1678525) ring is a primary hydrogen bond donor (O-H). The nitrogen atoms within the pyrimidine ring and the carbonyl oxygen of the ethanone group are primary hydrogen bond acceptors. Computational studies on related pyrimidine derivatives have highlighted the importance of such interactions in stabilizing crystal structures. For instance, studies on crystalline pyrimidine have characterized weak C–H···N hydrogen bonds that influence its vibrational spectrum. mst.edu Similarly, research on dihydropyrimidine-2(1H)-thione derivatives has shown that N-H···S=C hydrogen bonds play a crucial role in their supramolecular architecture. While the specific compound this compound has not been the subject of dedicated crystallographic analysis in the available literature, its potential hydrogen bonding network can be predicted.

Interactive Table: Potential Intermolecular Hydrogen Bonds in this compound

| Donor Group | Acceptor Group | Interaction Type | Predicted Strength |

| Pyrimidine O-H | Pyrimidine N | O-H···N | Strong |

| Pyrimidine O-H | Ethanone C=O | O-H···O | Strong |

| Phenyl C-H | Pyrimidine N | C-H···N | Weak |

| Phenyl C-H | Ethanone C=O | C-H···O | Weak |

Investigation of Intramolecular Interactions

Beyond the forces that hold molecules together, intramolecular interactions dictate the preferred conformation of a single molecule. In this compound, a key potential intramolecular interaction is the formation of a hydrogen bond between the 2-hydroxy group and the adjacent nitrogen atom (N1) of the pyrimidine ring.

This interaction would lead to the formation of a stable six-membered ring, significantly influencing the planarity of the hydroxypyrimidine moiety and restricting the rotational freedom of the hydroxyl group. The strength of this intramolecular hydrogen bond can be estimated computationally by comparing the energy of the conformation where the bond is present versus a conformation where it is not (e.g., by rotating the O-H group 180 degrees). Studies on analogous systems, such as quinolone carboxylic acid derivatives, have employed DFT to quantify the energy of similar intramolecular hydrogen bonds. mdpi.com The presence of such a bond is often confirmed by analyzing the electron density distribution, for example, through Natural Bond Orbital (NBO) analysis, which can quantify the stabilization energy arising from the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor bond (e.g., n(N) → σ*(O-H)). mdpi.com

Interactive Table: Predicted Intramolecular Hydrogen Bond Parameters

| Donor | Acceptor | Bond Angle (°) | Bond Length (Å) | Estimated Energy (kcal/mol) |

| O-H | N1 (pyrimidine) | ~120 | ~1.8 - 2.2 | 3 - 7 |

Computational Tools for Synthetic Design and Reaction Prediction

Computational chemistry offers a suite of tools that can guide the rational design and synthesis of complex molecules like this compound. These tools can predict reaction outcomes, optimize reaction conditions, and help design novel synthetic routes. mdpi.commdpi.com

Quantum Mechanics (QM) Methods: DFT calculations are frequently used to model reaction mechanisms. For instance, in a potential synthesis involving a Suzuki coupling between a boronic acid derivative of one ring and a halide of the other, DFT can be used to calculate the energies of reactants, transition states, and products. This provides insight into the reaction barrier and helps predict the feasibility of a proposed synthetic step. rsc.org

Quantitative Structure-Activity Relationship (QSAR): For a series of related pyrimidine derivatives, 3D-QSAR models can be developed to correlate structural features with chemical reactivity or yield. mdpi.comnih.gov By aligning a set of molecules and analyzing their electrostatic and steric fields, QSAR can identify which structural modifications are likely to enhance a desired reaction outcome. mdpi.com

Molecular Docking and Pharmacophore Modeling: While often used in drug discovery, these tools can also be applied to synthetic design, particularly in catalyst development. researchgate.netnih.gov If a synthesis is enzyme-catalyzed, docking simulations can predict how a precursor molecule might bind in the active site, guiding the design of more efficient substrates. nih.gov Pharmacophore models can identify the key electronic and steric features necessary for a molecule to undergo a specific transformation. nih.gov

Theoretical Studies on Tautomeric Equilibria in 2-Hydroxypyrimidine (B189755) Systems

The 2-hydroxypyrimidine moiety of the title compound can exist in equilibrium with its tautomeric form, pyrimidin-2(1H)-one. This lactam-lactim tautomerism is a well-studied phenomenon, particularly in the analogous 2-hydroxypyridine/2-pyridone system. nih.govwuxibiology.com The position of this equilibrium is highly sensitive to the environment (gas phase vs. solvent) and the presence of substituents. wuxibiology.comnih.gov

Tautomeric Forms of the 2-Hydroxypyrimidine Moiety:

Lactim form (enol): 2-hydroxypyrimidine

Lactam form (keto): pyrimidin-2(1H)-one

Theoretical calculations using high-level ab initio and DFT methods have shown that in the gas phase, the hydroxy (lactim) form is generally more stable for the parent 2-hydroxypyridine system by a small margin (e.g., ~3 kJ/mol). nih.gov This preference is attributed to factors including aromaticity and minimal electrostatic repulsion. nih.gov However, in polar solvents, the equilibrium shifts dramatically to favor the more polar pyridone (lactam) form, which is better stabilized by solvent interactions. wuxibiology.com

For this compound, computational models would predict a similar trend. The relative energies of the two tautomers can be calculated in both the gas phase and in various solvents using continuum solvation models (like PCM). These calculations provide the free energy difference (ΔG) between the tautomers, from which the equilibrium constant (K_eq) can be derived.

Interactive Table: Predicted Tautomeric Equilibrium Properties

| Tautomer | Form | Predicted Gas Phase Stability | Predicted Polar Solvent Stability | Key Feature |

| This compound | Lactim (Enol) | More Stable | Less Stable | Aromatic pyrimidine ring, O-H group |

| 1-(3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl)ethanone | Lactam (Keto) | Less Stable | More Stable | Non-aromatic pyrimidine ring, C=O and N-H groups, higher dipole moment |

These theoretical studies are crucial for understanding the fundamental properties of the molecule, as the dominant tautomer in a given environment will dictate its chemical reactivity, intermolecular interactions, and biological activity. acs.org

Mechanistic Insights into Chemical Transformations of 1 3 2 Hydroxypyrimidin 5 Yl Phenyl Ethanone and Pyrimidine Phenyl Systems

Exploration of Reaction Mechanisms in Pyrimidine (B1678525) Ring Formation and Modification

The formation and modification of the pyrimidine ring are fundamental processes in the synthesis of a vast array of biologically and pharmaceutically important molecules. These transformations often involve intricate multi-step mechanisms, including ring opening and closing reactions, as well as hydride transfer pathways.

Ring opening and closing reactions are pivotal in both the synthesis and metabolism of pyrimidine derivatives. umich.edu These reactions are often reversible and can be influenced by factors such as pH and the presence of catalysts. umich.edu In biological systems, enzymes like dihydroorotases and dihydropyrimidases catalyze the cyclization of carbamoyl-L-aspartate and the opening of dihydropyrimidines, respectively. umich.edu These enzymatic reactions typically proceed through a common mechanism involving a metal hydroxide acting as an acid/base catalyst. umich.edu

Non-enzymatic ring opening of pyrimidines can also occur, for instance, through hydrolysis at elevated temperatures and basic pH. umich.edu The mechanism generally involves the nucleophilic attack of a hydroxide ion at a susceptible carbon atom in the pyrimidine ring, leading to a tetrahedral intermediate that subsequently collapses to yield the ring-opened product. umich.edu

A notable example of a ring transformation is the Dimroth rearrangement, which involves the interchange of ring and substituent atoms. This rearrangement proceeds via a ring-opening-ring-closing sequence. Another important mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, which has been studied in the isomerization of pyrazolopyrimidines to pyrazolopyridines. nih.govrsc.org This transformation is initiated by the addition of a nucleophile, followed by the opening of the pyrimidine ring and subsequent recyclization to form a new heterocyclic system. nih.govrsc.org While these mechanisms have been elucidated for various pyrimidine systems, specific studies on 1-(3-(2-hydroxypyrimidin-5-yl)phenyl)ethanone are not extensively documented in the current literature.

Hydride transfer is a fundamental step in many oxidation-reduction reactions involving pyrimidine rings. umich.edu In the biosynthesis and catabolism of pyrimidines, enzymes often facilitate the transfer of a hydride ion to or from position 5 of the pyrimidine ring, with concomitant protonation or deprotonation at position 6. umich.edu

While detailed studies on hydride transfer pathways specific to this compound are limited, general principles from related systems can be inferred. For instance, the reduction of the pyrimidine ring can be achieved through catalytic hydrogenation using metals like platinum, palladium, rhodium, or nickel. umich.edu In biological contexts, pyridine nucleotide transhydrogenases catalyze the reversible transfer of a hydride ion equivalent between NAD+ and NADP+, a process that can be coupled to proton translocation across membranes. The study of electron transfer between purines and pyrimidines has also provided insights into the kinetics and mechanisms of these processes, which are often diffusion-controlled. nih.gov

Mechanistic Aspects of Hydroxypyrimidine Tautomerization (e.g., 2-Hydroxypyrimidine (B189755)/Pyrimidin-2(1H)-one Tautomerism)

The tautomerism of hydroxypyrimidines, particularly the equilibrium between the 2-hydroxypyrimidine and pyrimidin-2(1H)-one forms, is a well-studied phenomenon that significantly influences the chemical and physical properties of these molecules. acs.orgnih.govwuxiapptec.com This tautomeric equilibrium is sensitive to the solvent environment. wuxiapptec.com

Quantum chemical calculations have been instrumental in understanding the relative stabilities of these tautomers. acs.orgias.ac.in In the gas phase, the 2-hydroxypyrimidine (enol) form is generally favored. nih.gov However, in polar solvents and in the solid state, the pyrimidin-2(1H)-one (keto) form is predominantly more stable. nih.govias.ac.in This shift in equilibrium is attributed to the larger dipole moment of the keto tautomer, which is better stabilized by polar solvent molecules. wuxiapptec.com

The interconversion between the tautomers involves an intramolecular proton transfer. Computational studies on the analogous 2-hydroxypyridine/2-pyridone system have shown that in the process of tautomerization from the hydroxy to the keto form, there is a shortening of the C-O bond and an elongation of the C-N bonds within the ring, indicating a loss of aromaticity in the keto form. nih.govwuxiapptec.com The presence of water molecules can significantly reduce the energy barrier for tautomerization by acting as a bridge for the proton transfer. wuxiapptec.com

Theoretical studies have also explored the excited-state intramolecular proton transfer (ESIPT) in hydroxyphenyl-substituted pyrimidines. nih.govacs.org Upon photoexcitation, a rapid proton transfer can occur from the hydroxyl group to a nitrogen atom of the pyrimidine ring, leading to the formation of an excited keto tautomer. nih.govacs.org This process is often associated with a non-radiative decay pathway, explaining the low or null fluorescence of many of these compounds. nih.govacs.org

| Tautomer | Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Solvent |

|---|---|---|---|---|

| 2-Hydroxypyrimidine | Enol | 0 | 1.65 | Cyclohexane |

| Pyrimidin-2(1H)-one | Keto | ~0.7 | 5.29 | Cyclohexane |

| 2-Hydroxypyrimidine | Enol | - | 1.83 | Chloroform |

| Pyrimidin-2(1H)-one | Keto | - | 5.97 | Chloroform |

Note: The data in the table is based on computational studies of 2-hydroxypyridine/2-pyridone tautomerism, which serves as a close model for the 2-hydroxypyrimidine system. wuxiapptec.com

Catalytic Reaction Mechanisms and Transition State Analysis

Catalysis plays a crucial role in the synthesis of pyrimidine derivatives, enabling efficient and selective transformations. mdpi.com Various catalytic systems, including both metal-based and organocatalysts, have been developed for the construction of the pyrimidine ring. mdpi.comorganic-chemistry.org For instance, the synthesis of pyrimidines can be achieved through [3+3] annulation-oxidation sequences between α,β-unsaturated ketones and amidines, catalyzed by strong bases like choline hydroxide. mdpi.com Copper(II) has been shown to catalyze the tandem synthesis of pyrimidines from propargyl alcohols and amidines, proceeding through a propargyl cation intermediate. mdpi.com

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides valuable insights into the energy barriers and geometries of the transition states involved in these reactions. nih.govnih.govsemanticscholar.org For the tautomerization of 2-aminopyridines, a related system, the transition state for the proton transfer has been calculated, revealing a significant energy barrier. nih.govnih.govsemanticscholar.org In the case of water-catalyzed tautomerization of 2-hydroxypyridine, the transition state involves a water molecule bridging the proton transfer between the oxygen and nitrogen atoms, thereby lowering the activation energy. wuxiapptec.com

While a variety of catalytic methods for pyrimidine synthesis have been reported, detailed mechanistic studies and transition state analyses specifically for the synthesis of this compound are not extensively available in the literature. However, the general principles of catalysis in pyrimidine chemistry, such as the activation of substrates and the stabilization of transition states, are expected to apply.

Investigation of Novel Bond Formations and Cleavages within the Molecular Framework

The molecular framework of this compound offers opportunities for the investigation of novel bond formations and cleavages, leading to the synthesis of new derivatives with potentially interesting properties.

The formation of the C-C bond between the phenyl and pyrimidine rings is a key step in the synthesis of this class of compounds. This is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which involves the palladium-catalyzed coupling of a boronic acid with a halide. nih.gov

Structure Driven Chemical Space Exploration and Molecular Diversity Focus on Pyrimidine Scaffolds and Chemical Biology Probes

Diversity-Oriented Synthesis (DOS) Strategies for Pyrimidine-Embedded Polyheterocyclic Frameworks

Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse small molecules, which is crucial for identifying new chemical probes for biological research. acs.orgnih.gov For pyrimidine-embedded polyheterocycles, DOS strategies often involve tandem cyclization reactions to efficiently build molecular complexity. nih.gov A common approach begins with functionalized pyrimidines, such as those containing ortho-alkynyl and carbaldehyde groups, which can undergo silver- or iodine-mediated cyclizations to form a variety of fused ring systems. nih.gov

While direct examples involving 1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone are not documented, its structure suggests potential as a building block in DOS. The acetyl group on the phenyl ring could be chemically modified to introduce functionalities necessary for cyclization reactions. For instance, it could be transformed into an alkyne or another reactive group that could participate in intramolecular reactions to build polyheterocyclic frameworks.

A key challenge in designing small-molecule libraries is to move beyond flat, aromatic structures and introduce more three-dimensional (3D) character. Increased sp3-hybridized carbon content is often associated with improved pharmacological properties. Strategies to enhance scaffold saturation include the use of multicomponent reactions, ring-closing metathesis, and Diels-Alder reactions to create complex, non-planar ring systems. acs.org The development of pyrimidine-fused medium-sized azacycles through skeletal transformations is another approach to increase conformational flexibility and 3D character. nih.gov

For This compound , the phenyl and pyrimidine (B1678525) rings confer a degree of planarity. To increase its 3D character, synthetic strategies would need to focus on reactions that build saturated rings onto this core structure. For example, the acetyl group could serve as a handle for annulation reactions that introduce sp3-rich carbocyclic or heterocyclic rings.

The generation of novel polyheterocycles from pyrimidine precursors often involves creative synthetic pathways that lead to unprecedented molecular skeletons. acs.org Skeletal transformations, where the core structure of a molecule is rearranged, are powerful tools in DOS. For instance, pyrimidines can be converted to pyrazoles through a formal carbon deletion process, which significantly alters the heterocyclic core and the vectors for biological interactions. nih.govescholarship.orgresearchgate.net

The pyrimidine ring in This compound could theoretically undergo such skeletal editing. These transformations would leverage the inherent reactivity of the pyrimidine core to create entirely new heterocyclic systems, thereby expanding the chemical space accessible from this starting material. The specific substituents (hydroxyl and phenylacetyl groups) would need to be compatible with the reaction conditions for these transformations.

Rational Design of Small-Molecule Peptidomimetics Utilizing Pyrimidine-Based Scaffolds

Peptidomimetics are small molecules designed to mimic the structure and function of peptides, but with improved stability and oral bioavailability. Heterocyclic scaffolds, including pyrimidines, are attractive for the design of peptidomimetics because they can provide a rigid framework to which side chains can be attached in a spatially defined manner, mimicking the secondary structures of peptides like α-helices and β-turns. researchgate.net The rational design of such molecules often involves computational modeling to predict the binding of the peptidomimetic to its protein target. researchgate.net

The This compound scaffold could serve as a basis for developing peptidomimetics. The phenyl and pyrimidine rings provide a rigid core, and the acetyl and hydroxyl groups offer points for chemical modification to introduce functionalities that mimic amino acid side chains. The spatial arrangement of these substituents would be critical for achieving the desired mimicry of peptide secondary structures.

Exploration of Novel Chemical Entities for Modulating Intermolecular Interactions

Small molecules that can modulate intermolecular interactions, particularly protein-protein interactions (PPIs), are of great interest as potential therapeutics. nih.gov Designing such molecules is challenging due to the large and often flat surfaces involved in PPIs. Chemical probes are essential tools for studying these interactions. The development of libraries of compounds with diverse 3D shapes is crucial for identifying effective PPI modulators. nih.gov

Principles of Structure-Activity Relationship (SAR) in Heterocyclic Chemistry: A Chemical Perspective

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For pyrimidine derivatives, SAR studies have shown that the nature and position of substituents on the pyrimidine ring are critical for activity. acs.orgnih.govacs.org

While no specific SAR studies for This compound have been reported, general principles can be applied. The 2-hydroxyl group can exist in tautomeric forms, which will influence its hydrogen bonding capabilities. The 5-phenylacetyl substituent provides a large, somewhat flexible group that can engage in various interactions with a biological target.

In the context of molecular recognition, the 2-hydroxyl group can act as both a hydrogen bond donor and acceptor. The acetyl group on the phenyl ring also provides a hydrogen bond acceptor. The spatial arrangement of these functional groups is critical for specific binding to a target protein. Altering these substituents would be a key strategy in any medicinal chemistry program aimed at optimizing the biological activity of this scaffold.

Conformational Analysis and its Influence on Binding and Interaction Profiles

The conformational flexibility of a molecule is a critical determinant of its biological activity, dictating how it interacts with target proteins and other biological macromolecules. For compounds centered around a pyrimidine scaffold, such as this compound, understanding the molecule's preferred three-dimensional arrangements is fundamental to elucidating its binding and interaction profiles. While specific conformational analysis data for this compound is not extensively available in public literature, the principles governing the conformational behavior of pyrimidine-containing structures offer significant insights.

The pyrimidine ring itself, a six-membered heterocycle, can exhibit a degree of non-planarity. researchgate.net Quantum-chemical studies have shown that the pyrimidine rings in nucleobases like uracil, thymine, and cytosine possess considerable conformational flexibility. researchgate.net The transition from a planar to a "sofa" conformation can occur with a relatively low energy penalty, suggesting that at room temperature, a population of these molecules will exist in a non-planar form. researchgate.net This inherent flexibility can be a crucial factor in the molecule's ability to adapt its shape to fit into a protein's binding pocket.

The interplay between different molecular fragments can lead to distinct conformational families. nih.gov In the context of pyrimidine-containing triple helices, the backbone composition was found to dictate different helical conformations. nih.gov Similarly, for a bioactive pyrazolo[3,4-d]pyrimidine, two different crystalline polymorphs were identified, each characterized by a distinct molecular conformation. mdpi.com These differences were attributed to the demands of molecular packing in the crystal lattice, highlighting how intermolecular forces can influence conformation. mdpi.com

The conformational landscape of a molecule directly impacts its binding affinity and selectivity for a target protein. A molecule must adopt a conformation that is complementary to the binding site, a concept often described by the "lock and key" or "induced fit" models of ligand-receptor interaction. The conformational rigidity of a scaffold can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov Conversely, some degree of flexibility allows a molecule to adapt to the specific geometry of a binding pocket, which can be advantageous for achieving selectivity. nih.gov

Structure-based drug design often leverages conformational analysis to optimize ligand-protein interactions. For example, in the development of CDK2 inhibitors, the conformation of the ligand's headgroup was observed to differ depending on its chemical structure, influencing its interactions with amino acid residues in the binding site. acs.org Docking studies, a computational method to predict the binding mode of a ligand, are heavily reliant on understanding the possible conformations a molecule can adopt. mdpi.comnih.gov

The exploration of chemical space around a particular scaffold, such as the pyrimidine core, often involves synthesizing derivatives with varied substituents. nih.gov These modifications can alter the conformational preferences of the molecule, leading to improved potency and selectivity. By introducing unique three-dimensional structural rigidity, for instance through the incorporation of medium-sized rings, it is possible to enhance pharmacological properties like binding affinity and target selectivity. acs.org

In the context of chemical biology probes, the conformational properties of a molecule are essential for its function. nih.gov A probe must adopt a specific conformation to interact selectively with its target, allowing for the interrogation of biological systems. nih.gov The design of such probes often involves a detailed analysis of the conformational features that govern target recognition.

The following table summarizes key concepts related to the conformational analysis of pyrimidine-based compounds and their general influence on biological interactions, drawn from studies on related molecular frameworks.

| Feature | Influence on Binding and Interaction Profiles |

| Pyrimidine Ring Flexibility | Allows for adaptation to the binding site, potentially accommodating subtle changes in protein conformation. The energetic cost of deformation from planarity is generally low. researchgate.net |

| Torsional Angles | The relative orientation of the pyrimidine, phenyl, and ethanone moieties dictates the overall 3D shape and the spatial presentation of hydrogen bond donors/acceptors and hydrophobic regions. |

| Conformational Rigidity | Can lead to higher binding affinity by reducing the entropic penalty upon binding to a target. nih.gov |

| Conformational Polymorphism | The ability to exist in different stable conformations can influence solid-state properties and may have implications for how the molecule behaves in a biological environment. mdpi.com |

| Substituent Effects | Modifications to the core scaffold can alter conformational preferences, providing a strategy for optimizing potency and selectivity. nih.gov |

Non Biological Material Science and Advanced Chemical Applications of Pyrimidine Containing Compounds

Applications in Advanced Optical Devices and Optoelectronics

Pyrimidine (B1678525) derivatives have garnered significant attention for their potential applications in advanced optical and optoelectronic devices. mdpi.com Their utility in this field stems from their tunable electronic properties, which are crucial for developing materials with specific light-emitting and light-modulating capabilities. nbinno.com These compounds are integral to the development of organic light-emitting diodes (OLEDs), where they can serve as electron-transporting materials, host materials, or emissive components. spiedigitallibrary.orgnbinno.com The electron-deficient pyrimidine core facilitates efficient electron injection and transport, which is essential for achieving balanced charge carrier distribution within OLEDs. nbinno.com

Furthermore, the structural versatility of the pyrimidine scaffold allows for the fine-tuning of energy levels, emission colors, and thermal stability through various substitutions. nbinno.com Pyrimidine derivatives have been successfully incorporated into a range of OLED materials, including phosphorescent emitters, fluorescent emitters, and bipolar host materials. spiedigitallibrary.org Notably, they have been instrumental in the development of thermally activated delayed fluorescent (TADF) emitters, which have demonstrated significantly better performance than conventional fluorescent emitters. spiedigitallibrary.org

Investigation of Linear and Nonlinear Optical Properties

The investigation of linear and nonlinear optical (NLO) properties of pyrimidine-containing compounds is a burgeoning area of research. rsc.orgrsc.org NLO materials are crucial for a variety of applications in photonics and optoelectronics, including optical data processing and storage. nih.govrsc.org Organic molecules, such as pyrimidine derivatives, are attractive candidates for NLO materials due to their architectural flexibility and the relative ease and low cost of their synthesis. nih.gov

The inherent characteristics of the pyrimidine ring, such as its π-deficient and electron-withdrawing nature, make it an ideal component for creating "push-pull" molecules. rsc.org These molecules, which typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system, can exhibit large NLO responses. The pyrimidine moiety often serves as the electron-accepting component in these systems. researchgate.net

Recent studies have focused on newly synthesized pyrimidine derivatives to evaluate their NLO properties. For instance, the nonlinear optical properties of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) were investigated, revealing its potential as an NLO material. rsc.orgrsc.org Computational methods, such as Density Functional Theory (DFT), are often employed to calculate key NLO parameters like polarizability and hyperpolarizability. rsc.orgrsc.orgresearchgate.net The third-order nonlinear susceptibility of some pyrimidine derivatives has been found to be superior to that of well-known materials like chalcone derivatives, underscoring their promise for photonic applications. rsc.orgresearchgate.net

| Compound | Methodology | Key Findings | Potential Applications |

|---|---|---|---|

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Single-crystal X-ray diffraction, DFT calculations | Exhibited significant enhancement in NLO behavior in the crystalline environment; third-order nonlinear susceptibility (χ3) was superior to known chalcone derivatives. rsc.orgrsc.orgresearchgate.net | Optical and photonic devices. rsc.orgrsc.orgresearchgate.net |

| N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS) | X-ray diffraction, spectroscopic techniques, DFT calculations, and molecular dynamics simulations | The calculated third-order nonlinear susceptibility was found to be greater than that of other reported organic materials. nih.gov | Promising for fabrication of photonic devices. nih.gov |

| 4-(arylvinyl)pyrimidines | Experimental and theoretical studies | Demonstrated intramolecular charge transfer (ICT) and second-order NLO response. nih.gov | NLO materials. nih.gov |

Utilization of Pyrimidine Derivatives in Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are determined by the arrangement of molecules in the crystal lattice. Pyrimidine derivatives are valuable in this field due to their ability to form predictable and robust intermolecular interactions, such as hydrogen bonds. researchgate.net

A key aspect of crystal engineering with pyrimidines is the formation of supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. For example, in the cocrystallization of aminopyrimidine derivatives with carboxylic acids, robust acid-aminopyrimidine synthons are often observed. researchgate.net These synthons can be either linear hetrotetramers or heterotrimers, with the former being more dominant. researchgate.net The predictability of these interactions allows for the controlled assembly of molecules into specific crystalline architectures. researchgate.net

Role of Pyrimidine Scaffolds in the Synthesis of Functional Polymeric Materials

The adaptable nature of the pyrimidine scaffold makes it a valuable component in the synthesis of functional polymeric materials. rsc.orgresearchgate.net One notable application is in the development of covalent organic frameworks (COFs). rsc.orgresearchgate.net COFs are a class of porous crystalline polymers with highly ordered structures and tunable properties. The inclusion of pyrimidine units into COF structures can influence their electronic properties, porosity, and stability. rsc.orgresearchgate.net

The synthesis of pyrimidine-containing polymers often leverages the well-established chemistry of the pyrimidine ring, allowing for the incorporation of various functional groups. This functionalization can be used to tune the properties of the resulting polymer for specific applications. While the primary focus of many studies is on discrete pyrimidine-based molecules, the principles of their synthesis and functionalization are readily extendable to the creation of polymeric materials. growingscience.comnih.govresearchgate.netrsc.org

Luminescent and Advanced Sensing Applications (general pyrimidine derivatives)

The inherent electronic properties of pyrimidine derivatives make them excellent candidates for luminescent materials and advanced sensors. researchgate.netacs.org Many pyrimidine-containing compounds exhibit bright fluorescence with high quantum yields, particularly in the blue region of the spectrum. rsc.org This luminescence often arises from intramolecular charge transfer (ICT) processes, where the electron-withdrawing pyrimidine ring plays a crucial role. researchgate.net

In the realm of sensing, the nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions or other analytes. rsc.org This binding event can lead to a change in the luminescent properties of the molecule, such as quenching or enhancement of fluorescence, providing a detectable signal for the presence of the target analyte. researchgate.net For example, pyrimidine derivatives have been designed as fluorescent sensors for various ions. researchgate.net

The development of bipolar luminescent materials containing pyrimidine terminals is another area of active research. rsc.org These materials possess both electron-donating and electron-accepting moieties, leading to balanced charge transport and efficient luminescence. rsc.org By modifying the donor fragments and the number of pyrimidine units, the electronic and photophysical properties of these materials can be finely tuned for applications in optoelectronics. rsc.org

| Compound Class | Key Photophysical Properties | Potential Applications |

|---|---|---|

| 4-monosubstituted pyrimidines with carbazole or triphenylamine donors | Bright fluorescence in the blue region with high quantum yields (0.53–0.93). rsc.org | Bipolar materials for optoelectronic applications. rsc.org |

| Arylpyrimidines and arylethynylpyrimidines | Intense blue light emission in solution and as a solid film. researchgate.net | Luminescent materials for OLEDs and dye-sensitized solar cells (DSSCs). researchgate.net |

| Indole-pyrimidine hybrids | Effective solid-state luminescence. acs.org | Solid-state lighting and displays. acs.org |

Future Research Directions and Emerging Challenges in the Chemical Science of 1 3 2 Hydroxypyrimidin 5 Yl Phenyl Ethanone

Development of More Efficient, Atom-Economical, and Sustainable Synthetic Routes

Multicomponent Reactions (MCRs): MCRs are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. An MCR approach to synthesizing the target compound or its analogs could significantly improve efficiency by reducing the number of synthetic and purification steps. For instance, a regioselective, iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols, showcasing a sustainable pathway that generates only hydrogen and water as byproducts.

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to synthetic design. For pyrimidine (B1678525) synthesis, this includes the use of greener solvents, catalysts, and energy sources. For example, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for pyrimidine derivatives. Future routes may leverage renewable starting materials, such as alcohols derived from biomass, to further enhance sustainability.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. Research into catalytic systems that can selectively activate C-H bonds on the pyrimidine or phenyl rings would provide more direct and efficient pathways to 1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone and its derivatives.

| Synthetic Strategy | Advantages | Key Challenges |

| Multicomponent Reactions | High atom economy, reduced steps, increased efficiency | Substrate scope, regioselectivity control |

| Green Chemistry | Reduced waste, lower environmental impact, use of renewable resources | Catalyst stability, scalability |

| C-H Activation | High atom economy, simplified starting materials | Selectivity, catalyst development |

Synergistic Integration of Advanced Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis and analysis is a powerful paradigm for accelerating chemical research. For a molecule like this compound, this synergy can be applied in several ways:

Predictive Modeling for Synthesis: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, predict transition states, and elucidate reaction mechanisms. This can guide the selection of optimal reaction conditions, catalysts, and starting materials, thereby reducing the amount of empirical experimentation required.

Structure-Property Relationship Studies: Computational tools are invaluable for predicting the physicochemical and biological properties of novel compounds. For instance, DFT calculations can be used to investigate the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), providing insights into the molecule's reactivity and potential intermolecular interactions. These predictions can then be validated and refined through experimental characterization.

In Silico Screening: Molecular docking and other computational screening techniques can be used to predict the binding affinity of this compound and its virtual analogs against various biological targets. This allows for the prioritization of compounds for synthesis and biological evaluation, streamlining the drug discovery process.

The synergy between computational and experimental approaches creates a feedback loop where theoretical predictions guide experimental work, and experimental results are used to refine and validate computational models.

Exploration of Underexplored Reaction Mechanisms and Unconventional Bond Formations

Advancing the chemical science of pyrimidines involves not only optimizing existing synthetic routes but also discovering novel transformations. For a molecule like this compound, future research could explore:

Deconstruction-Reconstruction Strategies: An emerging concept in synthetic chemistry is the use of a "deconstruction-reconstruction" approach to diversify core scaffolds. For pyrimidines, this could involve converting the pyrimidine ring into a reactive intermediate that can then be used in various heterocycle-forming reactions, leading to novel analogs that would be difficult to access through traditional methods.

Unconventional Bond Formations: Research into novel catalytic cycles and reaction cascades can lead to the discovery of unconventional bond formations. For example, a base-promoted intermolecular oxidation C-N bond formation involving allylic C(sp³)-H and vinylic C(sp²)-H bonds has been used to form polysubstituted pyrimidines. Applying such innovative approaches to the synthesis of the target compound could lead to more efficient and novel synthetic pathways.

Mechanistic Studies of Novel Reactions: Detailed mechanistic studies, often combining kinetic experiments with computational modeling, are crucial for understanding and optimizing new reactions. For instance, a hydroperoxide-induced nitrile migration in azolo[1,5-a]pyrimidines has been reported as an unusual transformation, with mechanistic studies employing computational and chemical methods to elucidate the reaction pathway.

Expanding the Structural Diversity and Chemical Complexity of Pyrimidine-Based Scaffolds for Novel Applications

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Expanding the structural diversity of scaffolds based on this compound is a key direction for discovering novel applications.

Functionalization of the Core Structure: The pyrimidine and phenyl rings of the target molecule offer multiple sites for functionalization. The introduction of various substituents can modulate the molecule's electronic properties, solubility, and steric profile, which in turn can influence its biological activity.

Development of Fused and Bridged Systems: Creating more complex, three-dimensional structures by fusing other rings to the pyrimidine core can lead to compounds with novel properties and improved target selectivity. Pyrido[2,3-d]pyrimidines, for example, are a class of fused pyrimidines that have been extensively studied as tyrosine kinase inhibitors.

Applications in Drug Discovery: Given the wide range of biological activities associated with pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, a key research direction will be the synthesis and biological evaluation of analogs of this compound as potential therapeutic agents.

| Modification Strategy | Potential Outcome |

| Core Functionalization | Modulation of physicochemical and biological properties |

| Fused/Bridged Systems | Creation of novel 3D structures with enhanced selectivity |

| Bioisosteric Replacement | Improvement of pharmacokinetic and pharmacodynamic profiles |

Advances in Automated Synthesis and High-Throughput Screening Techniques for Compound Discovery

The discovery of new compounds with desired properties can be accelerated through the use of automated synthesis and high-throughput screening (HTS).

Automated Synthesis: Automated platforms can be used to rapidly synthesize libraries of analogs based on the this compound scaffold. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the pyrimidine and phenyl rings.

High-Throughput Screening (HTS): HTS enables the rapid biological evaluation of large compound libraries against a variety of targets. By combining automated synthesis with HTS, researchers can efficiently identify "hit" compounds with promising activity for further optimization.

DNA-Encoded Libraries (DELs): DEL technology is a powerful tool for generating and screening massive libraries of compounds. A future direction could be the development of a DEL focused on the pyrimidine scaffold of the target molecule, allowing for the screening of millions or even billions of related compounds to identify potent binders to biological targets.

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone, and what intermediates should be prioritized?

A multistep approach involving regioselective functionalization of the phenyl and pyrimidine rings is typical. For example, nitration and methylation steps (as seen in analogous ethanone derivatives) can be optimized using controlled reaction conditions (e.g., sulfuric acid for nitration and dimethyl sulfate for methoxylation) . Intermediate purification via column chromatography or recrystallization is critical to minimize byproducts.

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

Key techniques include:

- IR spectroscopy : To confirm hydroxyl (-OH) and carbonyl (C=O) groups, with typical peaks at ~3200–3500 cm⁻¹ (OH stretch) and ~1680–1720 cm⁻¹ (ketone C=O) .

- X-ray crystallography : For definitive confirmation of molecular geometry, as demonstrated in studies of structurally related dihydropyrimidine derivatives .

- NMR : ¹H/¹³C NMR to resolve aromatic proton environments and substituent effects .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) to prevent oxidation. Store in cool, dry conditions away from ignition sources .

- Handling : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid skin/eye contact; wash thoroughly after use .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound's interaction with target proteins?

- Software : Use PyRx for preliminary docking and Discovery Studio for refining poses and analyzing binding energies .

- Parameters : Set grid boxes to encompass active sites (e.g., bacterial enzymes for antimicrobial studies), and apply AutoDock Vina for scoring .

- Validation : Cross-validate results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies between computational and empirical data .

Q. What computational tools predict the ADMET properties of this compound, and how reliable are these predictions?

- Lipinski’s Rule : Verify zero violations (e.g., molecular weight <500, logP <5) using SWISS ADME .

- Toxicity : ProTox-II or admetSAR for predicting hepatotoxicity and mutagenicity. Note that false positives may arise due to structural similarities to known toxicophores .

- Solubility : Employ QSAR models in ChemAxon or ACD/Percepta, but validate experimentally via shake-flask assays .

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the phenyl ring to guide functionalization at the 3-position .

- Catalysis : Use transition metal catalysts (e.g., Pd or Rh) to enhance selectivity, as shown in heterocyclic synthesis methodologies .

- Reaction monitoring : Track intermediates via LC-MS to identify competing pathways and adjust conditions (e.g., temperature, solvent polarity) .

Q. How does the crystal structure of related compounds inform the biological activity of this ethanone derivative?

- Hydrogen bonding : Analyze X-ray data for intermolecular H-bonds (e.g., between hydroxyl groups and protein residues), which enhance binding stability .

- Conformational flexibility : Rigid pyrimidine rings may restrict binding modes, while phenyl ring substituents influence hydrophobic interactions .

Q. What analytical methods are optimal for identifying and quantifying synthetic byproducts?

- HPLC-PDA/MS : Use reversed-phase columns (C18) with gradient elution to separate byproducts. MS fragmentation patterns aid in structural identification .

- ¹H NMR kinetics : Monitor reaction progress in real-time to detect transient intermediates .

- Tandem techniques : Combine GC-MS for volatile impurities or preparative TLC for isolation and further characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.